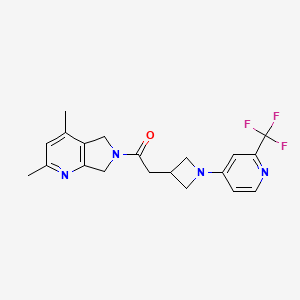
2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene: is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Bromomethylation: The final step involves the bromomethylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
科学研究应用
Chemistry
In organic synthesis, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug development. The difluoromethyl group is known to enhance metabolic stability and bioavailability of drug molecules . Research is ongoing to explore its potential as a pharmacophore in designing new therapeutic agents.
Industry
In materials science, the compound can be used to synthesize fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The biological activity of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is primarily influenced by its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, while the bromomethyl group can act as a reactive site for further modifications. The compound’s mechanism of action involves the modulation of biochemical pathways through these interactions.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-1-(trifluoromethyl)-4-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethyl)-4-fluorobenzene
- 2-(Bromomethyl)-1-(difluoromethyl)-3-fluorobenzene
Uniqueness
Compared to its analogs, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene offers a unique combination of reactivity and stability. The presence of both bromomethyl and difluoromethyl groups provides a balance between reactivity for chemical transformations and stability for potential biological applications.
属性
CAS 编号 |
2624138-39-0 |
|---|---|
分子式 |
C8H6BrF3 |
分子量 |
239 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



